Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate.
Epoxidation: These starting materials undergo epoxidation to form the corresponding spirooxiranes.
Isomerization: The spirooxiranes are then treated with lithium diisopropylamide in an aprotic medium, leading to the formation of this compound.
Chemical Reactions Analysis
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: It can isomerize into 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to its spirocyclic structure and the reactivity of the functional groups present in the molecule .
Comparison with Similar Compounds
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the functional groups.
3-methylenecyclobutane-1-carbonitrile: This compound is a precursor in the synthesis of this compound and has a similar cyclobutane ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Biological Activity
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic framework characterized by a methoxy group and a carboxylate moiety. Its molecular formula is C9H14O3, with a molecular weight of approximately 170.21 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. Ongoing studies aim to elucidate the precise molecular pathways involved in its action .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent in therapeutic applications.
Antioxidant Activity
The compound has also shown promise in antioxidant activity assays. For instance, it demonstrated significant radical scavenging properties against hydrogen peroxide radicals, which are known to contribute to oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage and may have implications for diseases linked to oxidative stress .
Biological Activity | Description |
---|---|
Antimicrobial | Moderate activity against bacteria |
Antioxidant | Effective scavenging of hydrogen peroxide radicals |
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 5-methoxycarbonylspiro[2.3]hexane | Contains methoxycarbonyl group | Noted for antimicrobial properties | Different carbon chain length |
Methyl 1-Oxaspiro[2.3]hexane-2-carboxylate | Basic spiro structure | Moderate activity against certain bacteria | Lacks methoxy group |
Methyl 5-Methylspiro[2.3]hexane | Similar spirocyclic structure | Potentially active against pain | Does not contain carboxylate |
This table highlights how this compound is distinguished by its specific functional groups and structural configuration, which may confer unique biological activities not found in its analogs.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological potential of this compound through various experimental models:
- Antimicrobial Efficacy : In vitro tests have shown that the compound exhibits significant inhibition against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties indicate that this compound may enhance neuronal survival under oxidative stress conditions, making it a candidate for further research in neurodegenerative disease therapies .
- Pharmacokinetics Studies : Initial pharmacokinetic studies have indicated favorable absorption characteristics and bioavailability profiles, which are critical for drug development processes.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-8(4-5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SLJBGUMAVQUSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
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